![molecular formula C14H16BrN3O2S B14218172 Acetic acid, [[5-(2-bromophenyl)-1H-1,2,4-triazol-3-yl]thio]-, butyl ester CAS No. 832150-89-7](/img/structure/B14218172.png)
Acetic acid, [[5-(2-bromophenyl)-1H-1,2,4-triazol-3-yl]thio]-, butyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetic acid, [[5-(2-bromophenyl)-1H-1,2,4-triazol-3-yl]thio]-, butyl ester is a complex organic compound that features a triazole ring substituted with a bromophenyl group and a butyl ester moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, [[5-(2-bromophenyl)-1H-1,2,4-triazol-3-yl]thio]-, butyl ester typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbon disulfide.
Thioester Formation: The thioester linkage is formed by reacting the triazole derivative with an appropriate thiol compound.
Esterification: The final step involves esterification with butanol to form the butyl ester.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale batch or continuous flow processes, optimizing reaction conditions such as temperature, pressure, and catalyst concentration to maximize yield and purity.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the bromophenyl group, potentially converting it to a phenyl group.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) can be used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN₃) or potassium thiocyanate (KSCN).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Phenyl derivatives.
Substitution: Various substituted triazole derivatives.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology
In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties, due to the presence of the triazole ring and bromophenyl group.
Medicine
In medicinal chemistry, this compound could serve as a lead compound for the development of new drugs. The triazole ring is a common pharmacophore in many bioactive molecules.
Industry
In the industrial sector, this compound might be used in the development of new materials, such as polymers or coatings, due to its potential reactivity and stability.
作用機序
The mechanism of action of acetic acid, [[5-(2-bromophenyl)-1H-1,2,4-triazol-3-yl]thio]-, butyl ester would depend on its specific application. In a biological context, the compound may interact with various molecular targets, such as enzymes or receptors, through its triazole ring and bromophenyl group. These interactions could modulate biological pathways, leading to the observed effects.
類似化合物との比較
Similar Compounds
- Acetic acid, [[5-(2-chlorophenyl)-1H-1,2,4-triazol-3-yl]thio]-, butyl ester
- Acetic acid, [[5-(2-fluorophenyl)-1H-1,2,4-triazol-3-yl]thio]-, butyl ester
- Acetic acid, [[5-(2-iodophenyl)-1H-1,2,4-triazol-3-yl]thio]-, butyl ester
Uniqueness
The uniqueness of acetic acid, [[5-(2-bromophenyl)-1H-1,2,4-triazol-3-yl]thio]-, butyl ester lies in the presence of the bromophenyl group, which can impart distinct reactivity and biological activity compared to its chloro, fluoro, and iodo analogs. The bromine atom can participate in unique interactions, such as halogen bonding, which can influence the compound’s properties and applications.
特性
CAS番号 |
832150-89-7 |
|---|---|
分子式 |
C14H16BrN3O2S |
分子量 |
370.27 g/mol |
IUPAC名 |
butyl 2-[[5-(2-bromophenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]acetate |
InChI |
InChI=1S/C14H16BrN3O2S/c1-2-3-8-20-12(19)9-21-14-16-13(17-18-14)10-6-4-5-7-11(10)15/h4-7H,2-3,8-9H2,1H3,(H,16,17,18) |
InChIキー |
WQWDEGPYOFNYGO-UHFFFAOYSA-N |
正規SMILES |
CCCCOC(=O)CSC1=NNC(=N1)C2=CC=CC=C2Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Benzenemethanamine, N-[[1-(phenylseleno)cyclohexyl]methyl]-](/img/structure/B14218093.png)
![1-Pyrrolidinepropanol, 2-[[(4-methylphenyl)sulfonyl]methyl]-](/img/structure/B14218101.png)
![2-[(2-{[3-(Hydroxymethyl)phenyl]ethynyl}phenyl)ethynyl]benzonitrile](/img/structure/B14218102.png)
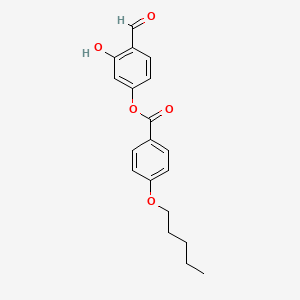
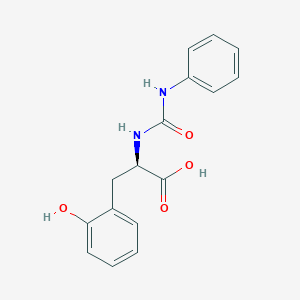
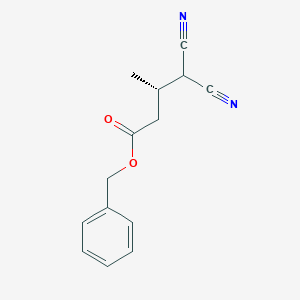
![Phosphonic acid, [(2S)-2-amino-2-(2-bromophenyl)ethyl]-, diethyl ester](/img/structure/B14218124.png)
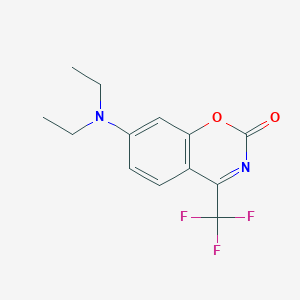
![N-[(3S)-1-Phenylpent-1-en-3-yl]methanesulfonamide](/img/structure/B14218129.png)
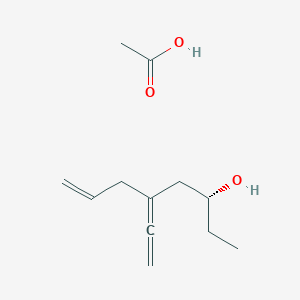
![Trimethyl[(2-methyldodec-11-YN-2-YL)oxy]silane](/img/structure/B14218134.png)

![Benzoic acid;[3-[(10-decylanthracen-9-yl)methoxy]phenyl]methanol](/img/structure/B14218147.png)
![(2S)-2,5-diamino-5-oxopentanoic acid;2-[methanehydrazonoyl(methyl)amino]acetic acid](/img/structure/B14218152.png)
